molecular formula C6H6ClNO4S B1329389 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid CAS No. 88-23-3

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Cat. No. B1329389
CAS RN: 88-23-3
M. Wt: 223.63 g/mol
InChI Key: YCTAOQGPWNTYJE-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is a compound that is structurally related to other benzenesulfonic acids with substituents that include amino, hydroxy, and chloro groups. While the provided papers do not directly discuss 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves the formation of zwitterionic or ionic intermediates. For example, 2-ammonio-5-chloro-4-methylbenzenesulfonate is an intermediate in the synthesis of azo pigments and exhibits a zwitterionic tautomeric form . This suggests that the synthesis of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid might also involve zwitterionic intermediates and could be used in the synthesis of complex organic molecules, such as pigments.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of hydrogen-bonding interactions, as seen in the crystal structure of the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid . These hydrogen bonds can lead to the formation of cyclic dimers and layered polymer structures. It is reasonable to assume that 3-amino-5-chloro-2-hydroxybenzenesulfonic acid could also form similar hydrogen-bonded structures due to the presence of both amino and hydroxy groups.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is influenced by the presence and position of electron-donating groups. For instance, Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid show varying reactivity and stability depending on the electron donor substitution . This indicates that 3-amino-5-chloro-2-hydroxybenzenesulfonic acid could also participate in chemical reactions where the presence of electron-donating or withdrawing groups would affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-amino-5-chloro-2-hydroxybenzenesulfonic acid include the ability to form pseudopolymorphs and to interact with DNA through electrostatic interactions . These compounds also exhibit fluorescence properties and can act as chemosensors for anions . The presence of a chloro substituent in 3-amino-5-chloro-2-hydroxybenzenesulfonic acid may further influence its physical properties, such as solubility and reactivity, as well as its potential applications in sensing technologies.

Scientific Research Applications

Chromogenic Detection System in Clinical Chemistry

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid has been utilized in the development of a chromogenic detection system. This system, when coupled with enzyme oxidation of uric acid, facilitates the direct assay of uric acid in biological fluids. This assay method is highlighted for its reliability, simplicity, rapidity, and suitability for both manual and automated procedures, marking a significant advancement in clinical chemistry applications (Fossati & Prencipe, 2010).

Electrochemical and Polymer Applications

In the field of electrochemistry, the substance has been used in synthesizing poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB). This synthesis, achieved through electrochemical copolymerization, results in a material with notable conductivity and redox activity. The properties of PAAHB, such as its conductivity and electrochemical activity, make it a material of interest for various scientific applications, including the development of sensors and conductive materials (Mu, 2008).

Application in Organic Chemistry and Material Science

In the domain of organic chemistry and material science, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid has been involved in the synthesis of various compounds and materials. It plays a role in the creation of layered polymer structures and salts, contributing to the development of new materials with potential applications in catalysis, electronics, and more. These applications demonstrate the versatility of this compound in synthesizing and modifying materials with specific desired properties (Meng, Zhou, Wang, & Liu, 2007).

Analytical Chemistry Applications

In analytical chemistry, the compound has been used in developing methods for the colorimetric determination of various biological and chemical substances. This includes its use in assays for the determination of serum triglycerides, illustrating its broad utility in biochemical analysis and diagnostics (Fossati & Prencipe, 1982).

Safety And Hazards

While specific safety and hazard information for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

3-amino-5-chloro-2-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6ClNO4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTAOQGPWNTYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID0024474
Record name 6-Amino-4-chloro-1-phenol-2-sulfonic acid
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Molecular Weight

223.63 g/mol
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Physical Description

6-amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid. (NTP, 1992)
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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Product Name

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

CAS RN

88-23-3
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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Record name 6-Amino-4-chloro-1-phenol-2-sulfonic acid
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Record name 3-AMINO-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MN Kopylovich, TCO Mac Leod, M Haukka… - Journal of Inorganic …, 2012 - Elsevier
… salt of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and 5,5-… Diazotization: 3-amino-5-chloro-2-hydroxybenzenesulfonic acid (… of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid …
Number of citations: 54 www.sciencedirect.com
KT Mahmudov, AJL Pombeiro - Journal of Inorganic Biochemistry, 2012 - researchgate.net
… Compound H3L1 (1) (Scheme 1) was prepared by a modified (see Experimental section) known [39] aqueous diazotization of 3-amino-5chloro-2-hydroxybenzenesulfonic acid with …
Number of citations: 2 www.researchgate.net
MP Esposito, TO Tiernan, FE Dryden - 1980 - books.google.com
This report deals with a group of hazardous chemical compounds known as dioxins. The report discusses the detailed chemistry of dioxin formation and identifies types of organic …
Number of citations: 97 books.google.com
United States Tariff Commission - 1966 - books.google.com
… --1-Amino-2-bromo-4-p-toluidinoanthraquinone--1-Amino-5-chloroanthraquinone--o-(3-Amino-4-chlorobenzoyl)benzoic acid----3-Amino-5-chloro-2-hydroxybenzenesulfonic acid-------- …
Number of citations: 2 books.google.com
United States International Trade Commission… - 1967 - books.google.com
NOTE.-The report preceded by an asterisk (*) is out of print. The other reports listed may be purchased from the Superintendent of Documents, US Government Printing Office, …
Number of citations: 11 books.google.com

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